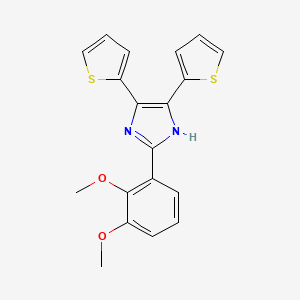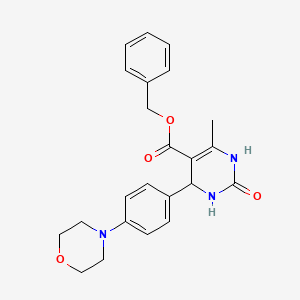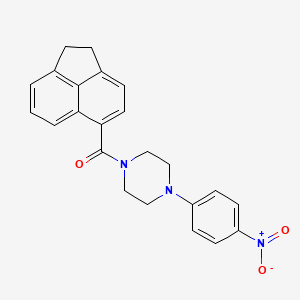
FWM-1
Descripción general
Descripción
FWM-1 is a potent inhibitor of the SARS-COV-2 NSP13 helicase enzyme. It effectively disrupts the binding of adenosine triphosphate to the SARS-COV-2 helicase enzyme, making it a significant compound in the fight against the COVID-19 virus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FWM-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
FWM-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
FWM-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic effects against viral infections, particularly COVID-19.
Industry: Utilized in the development of pharmaceuticals and as a component in chemical manufacturing processes .
Mecanismo De Acción
FWM-1 exerts its effects by binding to the SARS-COV-2 NSP13 helicase enzyme, thereby inhibiting its activity. This disruption prevents the helicase from unwinding the viral RNA, which is a critical step in the replication of the virus. The molecular targets involved include the active site of the helicase enzyme and the adenosine triphosphate binding site .
Comparación Con Compuestos Similares
Similar Compounds
Remdesivir: Another antiviral compound that targets the RNA-dependent RNA polymerase of SARS-COV-2.
Favipiravir: An antiviral drug that inhibits the RNA polymerase of various RNA viruses.
Molnupiravir: An antiviral medication that induces mutations in the viral RNA, leading to error catastrophe.
Uniqueness of FWM-1
This compound is unique in its specific inhibition of the SARS-COV-2 NSP13 helicase enzyme, which is a novel target compared to the RNA polymerase targeted by other antiviral drugs. This unique mechanism of action makes this compound a valuable addition to the arsenal of antiviral agents .
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O4S2/c16-6-3-1-5(2-4-6)7(8-10(21)17-14(25)18-11(8)22)9-12(23)19-15(26)20-13(9)24/h1-4,7H,(H3,17,18,21,22,25)(H3,19,20,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTTYYLPWKJECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(NC(=S)NC2=O)O)C3=C(NC(=S)NC3=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3999228.png)

![1-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B3999242.png)
![N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-methylphenyl)methyl]propanamide](/img/structure/B3999243.png)
![4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3999250.png)

![methyl 7-methyl-5-(4-nitrophenyl)-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3999259.png)
![ethyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3999273.png)


![N-[2-(2-fluorophenoxy)ethyl]adamantane-1-carboxamide](/img/structure/B3999290.png)
![2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3999305.png)
![[2-(4-Chlorophenyl)-2-oxoethyl] 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B3999328.png)
![N-(2-methoxy-4-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3999330.png)
